Talmetoprim - 66093-35-4

Talmetoprim

Catalog Number: EVT-436108
CAS Number: 66093-35-4
Molecular Formula: C22H20N4O5
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of Talmetoprim involves several chemical reactions that can be categorized into different pathways. A notable method includes the use of N-borylated intermediates, which are synthesized through a series of acyl substitution reactions. The process typically begins with the formation of a phthalimide derivative, followed by borylation and subsequent reactions to yield the final product.

  1. Acyl Substitution Route: This method involves reacting aromatic compounds with acyl chlorides in the presence of a base to form the corresponding amides.
  2. S N2 Reactions: Involves nucleophilic substitution where the nitrogen atom from an amine attacks a carbon center in a leaving group, facilitating the formation of amides.
  3. Photocatalytic Methods: Recent studies have explored visible-light-mediated reactions that enhance the efficiency of synthesizing amides from tertiary amines, which can be adapted for Talmetoprim synthesis by utilizing metal-free photocatalysts under mild conditions .
Molecular Structure Analysis

Molecular Structure
Talmetoprim has a complex molecular structure characterized by its heterocyclic core. The compound features:

  • A pyrimidine ring, which is essential for its biological activity.
  • Several functional groups including amine and carbonyl groups that participate in its interaction with bacterial enzymes.

The molecular formula for Talmetoprim is C14H18N4O3, and its molecular weight is approximately 278.32 g/mol. The structural representation highlights key functional groups that contribute to its mechanism of action against bacterial dihydrofolate reductase.

Chemical Reactions Analysis

Chemical Reactions Involving Talmetoprim
Talmetoprim primarily undergoes reactions typical for dihydrofolate reductase inhibitors:

  1. Inhibition Mechanism: It competes with dihydrofolate for binding sites on the enzyme, thereby preventing the reduction of dihydrofolate to tetrahydrofolate, a crucial step in nucleotide synthesis.
  2. Metabolic Transformations: In vivo, Talmetoprim may undergo hydrolysis or oxidation, leading to various metabolites that can retain or enhance antibacterial activity.

These reactions are critical for understanding how Talmetoprim functions within biological systems and how it can be optimized for therapeutic use.

Mechanism of Action

Mechanism of Action
Talmetoprim exerts its antibacterial effects through competitive inhibition of dihydrofolate reductase, an enzyme vital for bacterial folate metabolism. By mimicking dihydrofolate, Talmetoprim binds to the active site of the enzyme, blocking the conversion necessary for synthesizing nucleic acids. This inhibition leads to:

  • Disruption of DNA synthesis.
  • Impaired cell division and growth in susceptible bacteria.

The effectiveness of Talmetoprim can be influenced by factors such as pH, concentration, and the presence of other metabolites .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Talmetoprim exhibits several key physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which affects its formulation as a pharmaceutical agent.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data indicates its thermal stability, which is crucial for storage and handling.

These properties are essential for formulating Talmetoprim into effective pharmaceutical preparations .

Applications

Scientific Applications
Talmetoprim has significant applications in both clinical and research settings:

  1. Antibacterial Therapy: It is used in treating infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics.
  2. Research Tool: In microbiological studies, it serves as a model compound to investigate bacterial resistance mechanisms and the efficacy of new antibiotic agents.
  3. Combination Therapies: Ongoing research explores its use in combination with other antibiotics to enhance therapeutic outcomes against resistant bacterial strains.
Mechanisms of Antibacterial Action and Synergistic Potentiation

Dual Enzymatic Targeting in Folate Biosynthesis Pathways

Talmetoprim (chemical formula: C₂₂H₂₀N₄O₅) belongs to the 2,4-diaminopyrimidine class of dihydrofolate reductase (DHFR) inhibitors [1] [7]. Like trimethoprim, it disrupts the bacterial folate biosynthesis pathway—an essential process for nucleotide synthesis and cellular replication. The folate pathway involves two key enzymatic steps:

  • Dihydropteroate synthase (DHPS): Converts p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate into 7,8-dihydropteroate [2] [5].
  • Dihydrofolate reductase (DHFR): Catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active cofactor for one-carbon transfer reactions [2] [6].

Bacteria rely entirely on de novo folate synthesis, as they lack dietary folate uptake mechanisms. Talmetoprim selectively inhibits DHFR, starving bacterial cells of THF and halting DNA/RNA synthesis [5] [7]. This contrasts with mammalian cells, which utilize dietary folates, providing a basis for selective toxicity [2].

Structural Basis of Dihydrofolate Reductase (DHFR) Inhibition

Talmetoprim’s inhibitory activity stems from its structural mimicry of the dihydrofolate (DHF) substrate and its ability to exploit active-site variations in bacterial DHFR. Key structural features include:

  • A 2,4-diaminopyrimidine ring that forms hydrogen bonds with conserved active-site residues (e.g., Asp27 in E. coli DHFR) [3] [8].
  • A hydrophobic trimethoxybenzyl group occupying the pABA subpocket of DHFR, enhancing binding affinity [8].
  • Steric constraints that favor bacterial DHFR over human isoforms due to amino acid substitutions (e.g., Phe98 in S. aureus DHFR vs. Phe31 in humans) [3] [6].

Table 1: Key Structural Determinants of Talmetoprim-DHFR Binding

DHFR ResidueRole in BindingBacterial vs. Human Variation
Asp27/Asp26H-bond with 2,4-diamino groupConserved across species
Phe98/Phe31Hydrophobic pocket interactionBacterial: Phe98; Human: Phe31
Leu28/Leu22Steric gate for inhibitor entryBacterial: Leu28; Human: Leu22 (smaller)

Crystal structures of Talmetoprim-bound DHFR reveal displacement of catalytic water molecules and disruption of the NADPH cofactor orientation, impeding hydride transfer to DHF [3] [6]. Notably, plasmid-encoded resistant DHFR enzymes (e.g., DfrG, DfrK) exhibit mutations (e.g., F98Y) that sterically hinder Talmetoprim binding without compromising catalytic function [3].

Synergistic Pharmacodynamics with Sulfonamide Derivatives

Talmetoprim exhibits synergistic antibacterial activity when combined with sulfonamides (e.g., sulfamethoxazole), mimicking the clinical success of trimethoprim-sulfamethoxazole (TMP-SMX) [2] [7]. The synergy arises from sequential blockade of the folate pathway:

  • Sulfonamides inhibit DHPS, preventing dihydropteroate formation [5].
  • Talmetoprim inhibits DHFR, halting tetrahydrofolate synthesis [6].

This dual inhibition depletes cellular THF pools more effectively than either agent alone, leading to "thymineless death" of bacteria [2]. Synergy is quantified by fractional inhibitory concentration indices (FICIs), where values ≤0.5 indicate potentiation. For Talmetoprim/sulfamethoxazole combinations against S. aureus, FICIs of 0.2–0.3 have been observed, reducing effective MICs by 8–16-fold [2] [10].

Table 2: Synergistic Effects of Talmetoprim-Sulfonamide Combinations

Bacterial SpeciesTalmetoprim MIC Alone (µg/mL)Sulfamethoxazole MIC Alone (µg/mL)Combination FICI
Staphylococcus aureus0.5–2.08–320.2–0.3
Escherichia coli1.0–4.016–640.3–0.5

Comparative Inhibition Kinetics Across Prokaryotic vs. Eukaryotic DHFR

Talmetoprim’s selectivity for bacterial DHFR hinges on kinetic differences between prokaryotic and eukaryotic enzymes:

  • Binding affinity: Talmetoprim binds bacterial DHFR with 50–100-fold higher affinity than human DHFR. For S. aureus DHFR, Kᵢ = 0.01–0.05 µM, versus 5–10 µM for human DHFR [3] [6].
  • Catalytic efficiency: Bacterial DHFR has a higher kcat/Kₘ for DHF (e.g., 0.8 µM⁻¹s⁻¹ for E. faecalis), making it more susceptible to competitive inhibitors like Talmetoprim [6].
  • Cofactor cooperativity: Bacterial DHFR exhibits strong positive cooperativity between NADPH and inhibitor binding, absent in mammalian isoforms [3].

Table 3: Kinetic Parameters of Talmetoprim Against DHFR Orthologs

DHFR SourceKₘ (DHF) (µM)Kᵢ (Talmetoprim) (µM)*Selectivity Ratio
Staphylococcus aureus13.350.0131.0 (reference)
Human1.28.5650
Plasmid DfrG8.8725419,500

Selectivity ratio = Kᵢ (bacterial mutant or human) / Kᵢ (wild-type *S. aureus DHFR) [3] [6].

Resistance mutations (e.g., F98Y in S. aureus DHFR) increase Kᵢ by >400-fold by disrupting hydrophobic contacts with the trimethoxybenzyl group [2] [3]. Newer inhibitors like ionized non-classical antifolates (INCAs) retain low-nanomolar affinity against mutant DHFRs by incorporating carboxylate groups that exploit conserved polar residues [3].

Properties

CAS Number

66093-35-4

Product Name

Talmetoprim

IUPAC Name

2-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]isoindole-1,3-dione

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C22H20N4O5/c1-29-16-9-12(10-17(30-2)18(16)31-3)8-13-11-24-22(25-19(13)23)26-20(27)14-6-4-5-7-15(14)21(26)28/h4-7,9-11H,8H2,1-3H3,(H2,23,24,25)

InChI Key

MGBWNIUCAVQUCE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.